molecular formula C23H29N3O6S B2741222 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872985-88-1

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2741222
CAS No.: 872985-88-1
M. Wt: 475.56
InChI Key: OQXGUJLJSPVFLP-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazinan ring, a sulfonyl group, and an oxalamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazinan Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the oxazinan ring using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the sulfonylated oxazinan with oxalyl chloride and a suitable amine to form the oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxy group and phenyl ring but lacks the oxazinan and oxalamide moieties.

    4-Methoxybenzylamine: Similar in structure but lacks the sulfonyl and oxazinan groups.

    3-Methoxyphenylboronic acid: Contains a methoxy group and phenyl ring but differs significantly in its functional groups.

Uniqueness

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-16-5-7-18(8-6-16)14-24-22(27)23(28)25-15-21-26(11-4-12-32-21)33(29,30)19-9-10-20(31-3)17(2)13-19/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGUJLJSPVFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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